(R)-5-(pyrrolidin-2-yl)isoxazole hydrochloride
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Overview
Description
®-5-(pyrrolidin-2-yl)isoxazole hydrochloride is a chemical compound that features a pyrrolidine ring attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(pyrrolidin-2-yl)isoxazole hydrochloride typically involves the formation of the pyrrolidine ring followed by the attachment of the isoxazole ring. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often include specific oxidants and additives to achieve the desired selectivity.
Industrial Production Methods
Industrial production of ®-5-(pyrrolidin-2-yl)isoxazole hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
®-5-(pyrrolidin-2-yl)isoxazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
®-5-(pyrrolidin-2-yl)isoxazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-5-(pyrrolidin-2-yl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-5-(pyrrolidin-2-yl)isoxazole hydrochloride include:
- Pyrrolidin-2-ones
- 3-iodopyrroles
- Imidazo[1,2-a]pyridines
Uniqueness
®-5-(pyrrolidin-2-yl)isoxazole hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and an isoxazole ring sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H11ClN2O |
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Molecular Weight |
174.63 g/mol |
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-6(8-4-1)7-3-5-9-10-7;/h3,5-6,8H,1-2,4H2;1H/t6-;/m1./s1 |
InChI Key |
DPGYJQLEPMBSJI-FYZOBXCZSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=NO2.Cl |
Canonical SMILES |
C1CC(NC1)C2=CC=NO2.Cl |
Origin of Product |
United States |
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